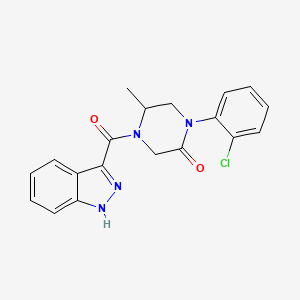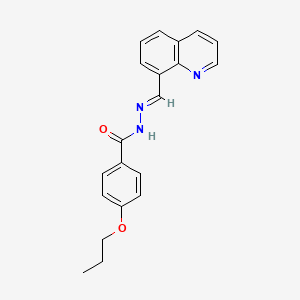
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. CHIR-99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs), making it a valuable tool for studying developmental biology and disease modeling.
作用機序
CHIR-99021 acts as a potent and selective inhibitor of GSK-3, which plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 activates the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue regeneration. This leads to the upregulation of genes involved in pluripotency and self-renewal, resulting in the enhancement of stem cell function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a variety of biochemical and physiological effects, including the promotion of cell proliferation, the enhancement of pluripotency and self-renewal, and the inhibition of apoptosis. It has also been shown to increase the expression of genes involved in the Wnt signaling pathway, such as β-catenin and cyclin D1.
実験室実験の利点と制限
One of the main advantages of CHIR-99021 is its ability to enhance the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, making it a valuable tool for studying developmental biology and disease modeling. However, it is important to note that CHIR-99021 is not suitable for all types of stem cells and may have different effects depending on the cell type and culture conditions. Additionally, the use of CHIR-99021 may also have unintended effects on downstream signaling pathways and gene expression, which should be carefully monitored.
将来の方向性
There are many potential future directions for the use of CHIR-99021 in stem cell research and regenerative medicine. One area of interest is the development of new protocols for the differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone and iPSCs into specific cell types, such as neurons or cardiomyocytes. Another potential application is the use of CHIR-99021 in tissue engineering and organ regeneration, where it could be used to enhance the self-renewal and differentiation of stem cells in vitro before transplantation. Additionally, the use of CHIR-99021 in combination with other small molecule inhibitors or growth factors may lead to even greater improvements in stem cell function.
合成法
CHIR-99021 can be synthesized using a variety of methods, including the reaction of 2-chlorophenyl isocyanate with 3-carboxyindazole followed by reaction with 5-methylpiperazine. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-carboxyindazole, followed by reaction with 5-methylpiperazine. Both methods result in the formation of CHIR-99021 with high yield and purity.
科学的研究の応用
CHIR-99021 has been extensively studied for its applications in stem cell research. It has been shown to promote the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. This has led to the development of new protocols for the maintenance and differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, as well as the generation of induced pluripotent stem cells (iPSCs) from somatic cells.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-(1H-indazole-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-10-24(16-9-5-3-7-14(16)20)17(25)11-23(12)19(26)18-13-6-2-4-8-15(13)21-22-18/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGZHZUALYJYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)
![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)